Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane
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Overview
Description
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is a complex compound that combines several distinct chemical entities
Preparation Methods
The synthesis of chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane involves multiple steps, each requiring specific reaction conditions and reagents. One common method involves the reaction of chloromethane with 2-phosphanylethylazanide in the presence of a ruthenium(2+) catalyst. This reaction typically occurs in a solvent such as toluene, with trifluoroborane acting as a stabilizing agent. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions could produce lower oxidation state species .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. In biology and medicine, ruthenium complexes are studied for their potential anticancer properties, with some compounds showing promising results in photodynamic therapy and as DNA-binding agents . Industrially, this compound can be used in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Mechanism of Action
The mechanism of action of chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane involves its interaction with molecular targets through its ruthenium center. The ruthenium(2+) ion can coordinate with various ligands, facilitating electron transfer processes that are crucial in catalytic reactions. In biological systems, ruthenium complexes can intercalate with DNA, leading to the generation of reactive oxygen species that induce cell death in cancer cells .
Comparison with Similar Compounds
Compared to other ruthenium complexes, chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane is unique due to its specific combination of ligands and stabilizing agents. Similar compounds include other ruthenium-based catalysts and complexes, such as chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate and ruthenium(II) polypyridine complexes . These compounds share some catalytic properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C33H49BClF3N2P2Ru |
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Molecular Weight |
740.0 g/mol |
IUPAC Name |
chloromethane;2-phosphanylethylazanide;ruthenium(2+);toluene;trifluoroborane |
InChI |
InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF3.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3)4;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;;+2 |
InChI Key |
XUNADIVVFBMVES-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+2] |
Origin of Product |
United States |
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